molecular formula C23H28N4O2S B2940163 N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034296-01-8

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2940163
CAS RN: 2034296-01-8
M. Wt: 424.56
InChI Key: ZEKROMFAUCBISI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Chemical Synthesis

  • The compound, along with similar derivatives, has been studied for its role in catalysis, particularly in transfer hydrogenation of ketones. Such compounds have shown efficacy in catalyzing reactions under mild conditions without the need for basic additives or halide abstractors, demonstrating potential in organic synthesis and industrial processes (A. Ruff et al., 2016).

Pharmaceutical Research

  • N-cyclopentyl-2,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide analogs have been explored in drug discovery, particularly as kinase inhibitors. For example, certain derivatives have shown selective inhibition of Leucine-Zipper and Sterile-α Motif Kinase (ZAK), offering potential therapeutic effects in conditions like cardiac hypertrophy (Yu Chang et al., 2017).

Antimicrobial and Anti-Inflammatory Applications

  • Derivatives of this compound have shown promising anti-inflammatory and antimicrobial properties. Specific compounds have surpassed the efficacy of traditional drugs like indomethacin in anti-inflammatory tests and exhibited selective COX-2 inhibitory activity, which could be significant in the development of new anti-inflammatory drugs (A. Bekhit et al., 2008).

Anticancer Research

  • Some sulfonamide derivatives, including ones related to this compound, have been evaluated for their anticancer activity. They have shown promise against specific cancer cell lines, indicating potential roles in cancer treatment (M. Ghorab et al., 2014).

Molecular and Supramolecular Chemistry

  • The compound and its derivatives have been studied for their molecular and supramolecular structures. These studies provide valuable insights into their potential applications in materials science and molecular engineering (Danielle L Jacobs et al., 2013).

properties

IUPAC Name

N-cyclopentyl-2,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-18-7-8-19(2)23(17-18)30(28,29)27(21-5-3-4-6-21)16-15-26-14-11-22(25-26)20-9-12-24-13-10-20/h7-14,17,21H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKROMFAUCBISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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